molecular formula C16H17N3O2S B6970953 (2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone

(2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone

Cat. No.: B6970953
M. Wt: 315.4 g/mol
InChI Key: PVPVERSOJFUPQN-UHFFFAOYSA-N
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Description

(2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl group and a morpholine ring substituted with a thiophene group

Properties

IUPAC Name

(2-cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-16(12-5-6-17-15(18-12)11-3-4-11)19-7-8-21-13(10-19)14-2-1-9-22-14/h1-2,5-6,9,11,13H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPVERSOJFUPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)C(=O)N3CCOC(C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common approach is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. The reaction conditions often involve heating under reflux with sodium methoxide in butanol, or using carboxylic acid chlorides under reflux in xylene followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

(2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can act as a ligand, binding to active sites on enzymes or receptors and modulating their activity. The specific pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a cyclopropyl group on the pyrimidine ring and a thiophene-substituted morpholine ring makes it a versatile compound for various applications.

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